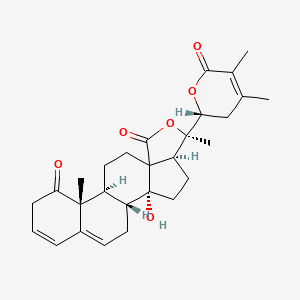

(+)-Withaphysalin D

Description

Natural Products in Drug Discovery: A Historical and Contemporary Perspective

For millennia, natural products have been a cornerstone of traditional medicine. itmedicalteam.pltandfonline.com Ancient civilizations documented the use of plant-derived substances for a variety of ailments. itmedicalteam.pl This historical reliance on nature's pharmacy has laid the groundwork for modern drug discovery. nih.gov A significant number of contemporary drugs are either natural products or their derivatives. mdpi.com Even with the advent of combinatorial chemistry, natural products continue to be a major source of novel drug leads due to their inherent structural diversity and biological activity. itmedicalteam.plnih.gov

The transition from traditional remedies to modern pharmaceuticals began with the isolation of active compounds, such as morphine from the opium poppy in 1803. itmedicalteam.pltandfonline.com This was followed by the discovery of other important molecules like quinine (B1679958) and strychnine. itmedicalteam.pl A landmark in the history of natural product-derived drugs is the synthesis of aspirin (B1665792) (acetylsalicylic acid) from salicin, a compound found in willow tree bark. nih.govfrontiersin.org The discovery of penicillin from the fungus Penicillium notatum in the 20th century revolutionized medicine and highlighted the therapeutic potential of microbial metabolites. itmedicalteam.pltandfonline.com It is estimated that a large percentage of the world's population still relies on traditional medicines for primary healthcare, and a significant portion of modern drugs have their origins in these traditional uses. itmedicalteam.pl

The Withaphysalins Class: Origin, Distribution, and Structural Diversity

Withaphysalins belong to the larger class of withanolides, which are C28 steroidal lactones built on an ergostane-type skeleton. nih.govpsu.eduresearchgate.net These compounds are predominantly found in the Solanaceae family, also known as the nightshade family. nih.govresearchgate.netresearchgate.net Genera such as Physalis, Withania, Dunalia, Iochroma, and Acnistus are known sources of withaphysalins. psu.eduacs.org

The defining structural feature of withaphysalins is the oxidation at the C-18 methyl group, which can exist as an alcohol, aldehyde, or carboxylic acid. psu.edu In the case of the aldehyde or acid, cyclization with the hydroxyl group at C-20 can occur, forming a hemiacetal or a lactone, respectively. psu.edugoogle.com This structural feature, combined with other modifications on the steroid nucleus and the side chain, leads to a vast structural diversity within this subclass of withanolides. researchgate.net

Discovery and Initial Characterization of (+)-Withaphysalin D within the Withanolide Family

This compound is a naturally occurring withanolide that was first isolated from Physalis minima var. indica. researchgate.net It is chemically known as ergosta-2,5,24-triene-18,26-dioic acid, 14,20,22-trihydroxy-1-oxo-, gamma-lactone delta-lactone, (22R)-. ontosight.ai Like other withanolides, its structure is based on a modified ergostane (B1235598) skeleton. nih.govpsu.edu

The withanolide family is characterized by a C28 steroid framework where C-22 and C-26 are oxidized to form a δ-lactone ring. nih.govresearchgate.net Over 900 withanolides have been identified to date, showcasing immense structural variety. researchgate.net This diversity arises from various oxidative functionalizations at different positions of the carbocyclic skeleton and the side chain. researchgate.net Withanolides are broadly classified into types based on the side chain, with further subdivisions based on skeletal modifications. researchgate.netsci-hub.se Withaphysalins are a specific subtype characterized by the aforementioned C-18 oxidation and subsequent cyclization. psu.eduresearchgate.net

Significance of this compound as a Bioactive Natural Product

This compound has garnered scientific interest due to its potential biological activities. Research has indicated that it possesses anti-inflammatory, antioxidant, and anticancer properties. ontosight.ai These activities are attributed to its unique and complex chemical structure. ontosight.ai

In silico studies have identified this compound as a potential inhibitor of key enzymes implicated in disease. For instance, it has shown promising binding affinity to human catechol-O-methyltransferase (COMT), an enzyme relevant to Parkinson's disease therapy. genominfo.orgnih.gov Additionally, it has been identified as a potential inhibitor of kallikrein-related peptidase 2 (KLK2), a target in prostate cancer therapy. frontiersin.org These computational findings highlight the potential of this compound as a lead compound for the development of new therapeutic agents. Further research, including in vivo studies, is necessary to fully elucidate its pharmacological profile and therapeutic potential. ontosight.ai

Detailed Research Findings on this compound

| Category | Research Finding | Source |

| Biological Activity | Exhibits potential anti-inflammatory, antioxidant, and anticancer properties. | ontosight.ai |

| Enzyme Inhibition (In Silico) | Identified as a potential inhibitor of human catechol-O-methyltransferase (COMT). | genominfo.orgnih.gov |

| Enzyme Inhibition (In Silico) | Identified as a potential inhibitor of kallikrein-related peptidase 2 (KLK2). | frontiersin.org |

| Binding Affinity (COMT) | Docking studies showed a better binding affinity and inhibition constant compared to some FDA-approved drugs. | genominfo.org |

| Binding Affinity (KLK2) | Exhibited high binding affinity and stable interactions with the catalytic residues of KLK2 in docking and molecular dynamics simulations. | frontiersin.org |

| Structural Stability (KLK2) | Molecular dynamics simulations suggested that the KLK2-(+)-Withaphysalin D complex maintains structural stability. | frontiersin.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

91599-21-2 |

|---|---|

Molecular Formula |

C28H34O6 |

Molecular Weight |

466.6 g/mol |

IUPAC Name |

(1R,2R,5S,6R,12S,13R)-6-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-2-hydroxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-16,18-diene-8,14-dione |

InChI |

InChI=1S/C28H34O6/c1-15-14-22(33-23(30)16(15)2)26(4)20-11-13-28(32)19-9-8-17-6-5-7-21(29)25(17,3)18(19)10-12-27(20,28)24(31)34-26/h5-6,8,18-20,22,32H,7,9-14H2,1-4H3/t18-,19+,20+,22+,25-,26+,27?,28+/m0/s1 |

InChI Key |

LNINXSFPCHLADE-OZKLRMFXSA-N |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@]2([C@H]3CC[C@@]4(C3(CC[C@H]5[C@H]4CC=C6[C@@]5(C(=O)CC=C6)C)C(=O)O2)O)C)C |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C2(C3CCC4(C3(CCC5C4CC=C6C5(C(=O)CC=C6)C)C(=O)O2)O)C)C |

Origin of Product |

United States |

Isolation, Structural Elucidation, and Chemodiversity of + Withaphysalin D

Plant Sources and Phytogeographical Distribution of (+)-Withaphysalin D-Producing Species

Specific Genera and Species of Origin

This compound is primarily isolated from plants belonging to the genus Physalis, within the Solanaceae family. ijprajournal.com The most prominent source of this specific compound is Physalis minima , an annual herb. ijprajournal.comvulcanchem.com This plant is also known by common names such as pygmy groundcherry or native gooseberry.

Geographical and Ecological Factors Influencing Production

Physalis minima is a pantropical herb, considered native to warm temperate and subtropical regions around the world. ijprajournal.commedcraveonline.com Its distribution spans across India, Malaysia, China, Australia, and parts of Africa and the Americas. ijprajournal.comresearchgate.netnaturalis.nl It often grows as a weed in disturbed areas and is adaptable to various soil types, particularly sandy soil. medcraveonline.com

The production and accumulation of withanolides, including this compound, in Physalis species are significantly influenced by environmental and geographical factors. researchgate.net Studies on withanolide-producing plants have shown that various abiotic stressors can enhance the synthesis of these secondary metabolites. numberanalytics.commdpi.com

Key influencing factors include:

Light: The spectrum and intensity of light can alter the phytochemical profile of Physalis fruits. One study on P. minima demonstrated that cultivation under different colored shade nets affected the concentration of bioactive compounds. semanticscholar.org Generally, increased light exposure can boost withanolide production. numberanalytics.com UV-B radiation, in particular, has been shown to increase the accumulation of withanolides in Physalis peruviana shoot cultures. nih.gov

Temperature: Optimal temperature ranges for the growth and development of Physalis are typically between 13°C and 18°C. scielo.br High temperatures above 30°C can be detrimental, while moderate heat stress has been investigated as a potential elicitor for withanolide production. scielo.brnih.gov

Water and Salinity: Stress conditions such as drought and soil salinity are known to induce an increase in withanolide production in plants like Withania somnifera, a related Solanaceae species. numberanalytics.commdpi.com This stress response is a defense mechanism that involves the upregulation of secondary metabolite pathways.

Geographical Location: Variations in the physalin content of P. minima have been observed in plants from different geographical locations, highlighting the role of the complete ecological niche in influencing the plant's chemistry. researchgate.net

Advanced Chromatographic and Extraction Methodologies for this compound Isolation

The isolation of pure this compound from its plant matrix is a multi-step process that requires a combination of effective extraction and high-resolution chromatographic techniques.

Selection of Solvents and Extraction Techniques

The choice of solvent is critical for efficiently extracting withanolides from plant material. Due to their moderately polar nature, polar organic solvents are most effective.

Solvent Selection: For the specific extraction of this compound from the aerial parts of Physalis minima, 95% ethanol (B145695) has been successfully used. vulcanchem.comphcog.com Methanol (B129727) is another common solvent used for extracting physalins and withanolides from Physalis species. researchgate.net Studies optimizing withanolide extraction often point to aqueous alcoholic solutions (e.g., 70% methanol or ethanol) as providing optimal yields. nih.gov

Extraction Techniques: Modern extraction methods are often employed to improve efficiency and reduce the degradation of thermolabile compounds. Ultrasonication-assisted extraction is a documented method for obtaining this compound, where dried plant material is sonicated with 95% ethanol. vulcanchem.com Other advanced techniques applicable to withanolide extraction include microwave-assisted extraction (MAE) and supercritical fluid extraction (SFE), which offer advantages such as reduced solvent consumption and shorter extraction times. numberanalytics.com

High-Resolution Separation and Purification Strategies

Following initial extraction, the crude extract contains a complex mixture of compounds that must be separated to isolate this compound. This requires multiple chromatographic steps.

A documented successful purification protocol involves the following stages vulcanchem.com:

Macroporous Resin Chromatography: The crude ethanol extract is first fractionated using a D101 macroporous resin column, eluting with ethanol-water gradients. This step serves as an initial clean-up and enrichment of the target compounds.

Medium-Pressure Liquid Chromatography (MPLC): The active fractions from the resin column are further purified on silica (B1680970) gel columns using MPLC. A typical mobile phase for this step is a dichloromethane-methanol gradient.

Preparative High-Performance Liquid Chromatography (HPLC): The final step to achieve high purity is preparative HPLC. Using a mobile phase such as 50% methanol-water allows for the isolation of pure this compound. vulcanchem.com

Other advanced chromatographic techniques are also widely used for the separation of complex withanolide mixtures, including High-Speed Counter-Current Chromatography (HSCCC) and Ultra-High-Performance Liquid Chromatography (UHPLC). mdpi.comacs.org HSCCC is particularly advantageous as it is a liquid-liquid technique that avoids irreversible adsorption of the sample onto a solid support. mdpi.com

| Technique | Stationary Phase / System | Mobile Phase | Purpose | Reference |

|---|---|---|---|---|

| Ultrasonic Extraction | Dried aerial parts of P. minima | 95% Ethanol | Initial Crude Extraction | vulcanchem.com |

| Macroporous Resin Chromatography | D101 Resin | Ethanol-Water Gradients | Prefractionation | vulcanchem.com |

| Medium-Pressure Liquid Chromatography (MPLC) | Silica Gel | Dichloromethane-Methanol Eluents | Fractionation | vulcanchem.com |

| Preparative HPLC | (Not specified, likely C18) | 50% Methanol-Water | Final Purification | vulcanchem.com |

| High-Speed Counter-Current Chromatography (HSCCC) | n-hexane/ethyl acetate (B1210297)/methanol/water | (Biphasic liquid system) | Separation of Withanolides | mdpi.com |

Spectroscopic and Spectrometric Techniques Utilized for Structural Elucidation of this compound

The definitive structure of this compound was elucidated using a combination of advanced spectroscopic and spectrometric methods. These techniques provide detailed information about the molecule's connectivity, stereochemistry, and elemental composition.

The core methods used for structural determination are:

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for determining the complex structure of withanolides.

1D NMR (¹H and ¹³C): ¹H NMR provides information on the types and connectivity of protons, while ¹³C NMR reveals the carbon skeleton of the molecule. Analysis of this compound spectra confirms the presence of key structural features, including four methyl groups and two carbonyl carbons. vulcanchem.comconicet.gov.ar

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are essential for assembling the complete structure. Correlation Spectroscopy (COSY) identifies proton-proton couplings (H-H correlations). Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons (C-H correlations). Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons over two to three bonds, which is crucial for linking different fragments of the molecule. vulcanchem.comresearchgate.netresearchgate.net

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRESIMS) is used to determine the exact molecular formula of the compound by providing a highly accurate mass measurement. imrpress.comphcog.com For this compound, the molecular formula is established as C₂₈H₃₄O₆. vulcanchem.com

The combined data from these techniques confirmed the structure of this compound as a tetracyclic ergostane (B1235598) with a δ-lactone ring in the side chain (C-22/C-26) and a γ-lactone ring formed by the cyclization of the C-18 methyl group. vulcanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Configuration and Conformation Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the intricate structure of this compound. vulcanchem.com Both ¹H and ¹³C NMR, along with two-dimensional techniques like COSY, HSQC, and HMBC, provide a detailed picture of the molecule's connectivity and stereochemistry.

¹H NMR analysis of this compound reveals characteristic signals for its steroidal framework. Key resonances include those for two tertiary methyl groups, one secondary methyl group, and a methyl group on an oxygenated carbon. acs.org Additionally, signals corresponding to three oxygenated methines and two deshielded geminal vinyl protons are observed. acs.org

The ¹³C NMR spectrum is equally informative, confirming the presence of 28 carbon atoms. researchgate.net Analysis of the spectrum reveals the presence of four methyl groups and two carbonyl carbons. vulcanchem.com Specific chemical shifts indicate the presence of a δ-lactone and a γ-lactone ring. vulcanchem.com The configuration of various stereocenters can be inferred from the coupling constants and through-space correlations observed in NOESY experiments.

Table 1: Key NMR Spectroscopic Data for this compound

| Atom | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |

|---|---|---|

| H₃-18 | 1.17 (s) | --- |

| H₃-19 | 1.23 (s) | --- |

| H₃-21 | 1.05 (d, J=7.0 Hz) | --- |

| H₃-28 | 1.49 (s) | --- |

| H-6 | 3.25 (d, J=2.2 Hz) | --- |

| H-22 | 4.65 (td, J=2.5, 11.8 Hz) | --- |

| H-15 | 5.06 (dd, J=3.4, 8.6 Hz) | --- |

| H₂-27 | 6.05 (s), 6.64 (s) | --- |

| C-14 | --- | 86.7 |

| C-17 | --- | 86.0 |

| C-15 | --- | 79.5 |

| C-22 | --- | 76.8 |

| C-24 | --- | 81.3 |

| C-26 | --- | 166.3 |

| C-27 | --- | 129.3 |

| C-25 | --- | 139.0 |

Data compiled from multiple sources. Specific assignments may vary based on experimental conditions.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is crucial for determining the molecular formula and gaining insights into the structural fragments of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. For this compound, HRMS establishes its molecular formula as C₂₈H₃₄O₆. vulcanchem.com

Electron impact (EI) mass spectrometry induces fragmentation of the molecule, and the resulting fragmentation pattern offers valuable structural information. wikipedia.org The dissociation of the molecular ion into smaller, charged fragments can help to identify key structural motifs within the molecule. msu.edu The analysis of these fragmentation pathways, often guided by established rules of mass spectral fragmentation, allows for the confirmation of the proposed structure. wikipedia.org For instance, the loss of specific neutral molecules like water or carbon monoxide can indicate the presence of hydroxyl or carbonyl groups, respectively. savemyexams.com

X-ray Crystallography for Absolute Stereochemistry Determination

While NMR and MS provide extensive data on connectivity and relative stereochemistry, X-ray crystallography is the gold standard for determining the absolute configuration of a chiral molecule like this compound. researchgate.netmit.edu This technique requires the formation of a single, high-quality crystal of the compound. When X-rays are passed through the crystal, they are diffracted in a unique pattern that is dependent on the precise three-dimensional arrangement of the atoms. mit.edu

The analysis of this diffraction pattern allows for the creation of an electron density map, from which the exact spatial coordinates of each atom can be determined. mit.edu For chiral molecules, anomalous dispersion effects can be used to definitively establish the absolute stereochemistry, resolving any ambiguity that may remain after other spectroscopic analyses. mit.edu The successful application of X-ray crystallography to withanolides has been reported for several analogs, confirming their complex stereochemical features. researchgate.netresearchgate.net

Other Spectroscopic Methods (e.g., UV, IR, ECD/ORD) for Elucidating Structural Features

In addition to NMR, MS, and X-ray crystallography, other spectroscopic techniques contribute to the comprehensive structural characterization of this compound.

Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about the electronic transitions within the molecule, particularly the presence of chromophores like conjugated systems. The UV spectrum of this compound would be expected to show absorptions corresponding to the α,β-unsaturated ketone and lactone moieties present in its structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O) of the ketones and lactones, and carbon-carbon double bonds (C=C). researchgate.net

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD): ECD and ORD are chiroptical techniques that are particularly useful for stereochemical analysis in solution. wikipedia.org ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org The resulting spectrum is highly sensitive to the spatial arrangement of chromophores and can be used to determine the absolute configuration by comparing experimental data with theoretically calculated spectra. nih.gov ORD, a related technique, measures the rotation of plane-polarized light as a function of wavelength. wikipedia.org

Chemodiversity of Withaphysalins: Comparison with this compound

The withaphysalins are a diverse subclass of withanolides, characterized by a wide range of structural modifications. researchgate.net This chemodiversity is a result of various oxidative and rearrangement reactions that occur during their biosynthesis. frontiersin.orgnih.gov

Structural Similarities and Differences within the Withaphysalin Subclass

Withaphysalins share a common ergostane-type skeleton but exhibit significant variations in their oxygenation patterns, the nature of the side chain, and the stereochemistry at various centers. researchgate.net Key structural features that differentiate various withaphysalins include:

Lactone Formation: While this compound possesses a δ-lactone in the side chain, other withaphysalins may feature a γ-lactone or have an open-chain side chain. vulcanchem.com

Epoxidation: The presence and stereochemistry of epoxide rings, such as the 5β,6β-epoxide common in many withanolides, is a point of variation. researchgate.net

Hydroxylation: The number and position of hydroxyl groups on the steroidal nucleus and side chain contribute significantly to the diversity of this subclass.

Rearrangements: Some withaphysalins undergo skeletal rearrangements, leading to unique carbocyclic frameworks. researchgate.net

A comparative analysis of this compound with other withaphysalins, such as withaphysalin A, B, and C, reveals subtle yet important differences in their structures that can have a profound impact on their biological activities. dokumen.pubconicet.gov.ar

Table 2: Comparison of Selected Withaphysalins

| Compound | Key Structural Features |

|---|---|

| This compound | Contains a δ-lactone and a γ-lactone ring. vulcanchem.com |

| Withaphysalin A | A known withaphysalin often isolated alongside other analogs. researchgate.net |

| Withaphysalin C | A 13,14-seco withaphysalin with a hemiacetal arrangement. researchgate.netconicet.gov.ar |

| Withaphysalin F | Another common withaphysalin analog. researchgate.net |

| Withaphysalin P | Possesses a unique nine-membered ring. researchgate.net |

Identification of Novel Withaphysalin Analogs Co-occurring with this compound

The phytochemical investigation of plants from the Physalis genus frequently leads to the isolation of novel withaphysalin analogs alongside known compounds like this compound. researchgate.netresearchgate.net The use of modern analytical techniques, particularly LC-MS/MS, has accelerated the discovery and characterization of these new natural products. nih.gov For example, studies on Physalis minima have resulted in the identification of several new withaphysalins, some of which exhibit unique structural features. researchgate.net The co-occurrence of these analogs provides valuable insights into the biosynthetic pathways of withanolides and highlights the remarkable chemodiversity of this class of compounds. frontiersin.orgnih.gov The structural elucidation of these novel analogs relies on the same suite of spectroscopic techniques employed for this compound, often involving extensive 1D and 2D NMR experiments and high-resolution mass spectrometry. researchgate.net

Biosynthetic Pathways and Metabolic Engineering of + Withaphysalin D

Precursor Identification and Early Biosynthetic Steps in (+)-Withaphysalin D Formation

The foundation of this compound is built from isoprene (B109036) units, which are synthesized through two distinct pathways within the plant cell. These initial steps are fundamental to the production of a vast array of terpenoids, including the withanolides.

Mevalonate (B85504) (MVA) and Methylerythritol Phosphate (B84403) (MEP) Pathways Contributions

The biosynthesis of withanolides, the class of compounds to which this compound belongs, utilizes precursors from both the cytosolic mevalonate (MVA) pathway and the plastidial methylerythritol phosphate (MEP) pathway. oup.comresearchgate.netmedcraveonline.com These pathways work in concert to produce the isoprene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). oup.com

The MVA pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). rsc.org This is then converted to mevalonic acid and subsequently to IPP. rsc.org The MEP pathway, located in the plastids, starts with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to yield 1-deoxy-D-xylulose-5-phosphate (DXP), which is then converted through several steps to HMBPP, the precursor to both IPP and DMAPP. rsc.org While both pathways contribute to the isoprenoid pool, studies suggest that the MVA pathway may play a more significant role in providing the substrate flux for withanolide biosynthesis. oup.com

Early Steroidal Biosynthesis Leading to Withanolides

The IPP and DMAPP units generated from the MVA and MEP pathways are sequentially condensed to form larger prenyl pyrophosphates. Two molecules of farnesyl pyrophosphate (FPP) are then joined head-to-head by squalene (B77637) synthase to produce squalene. nih.gov Squalene undergoes epoxidation to form 2,3-oxidosqualene (B107256), a critical branching point in sterol biosynthesis. nih.gov

Cycloartenol (B190886) synthase then catalyzes the cyclization of 2,3-oxidosqualene to cycloartenol, the first cyclic precursor in the pathway. nih.gov A series of subsequent enzymatic modifications, including demethylations and isomerizations, convert cycloartenol into 24-methylenecholesterol (B1664013). oup.comnih.gov This molecule is a key intermediate and a branch point, leading either to the biosynthesis of brassinosteroids or, through the action of the enzyme sterol Δ24-isomerase (24ISO), towards the withanolide pathway by its conversion to 24-methyldesmosterol (B1221264). researchgate.netmdpi.compnas.org From this point, a cascade of oxidative reactions transforms the basic steroidal skeleton into the diverse array of withanolides, including the physalins. nih.gov

Enzymatic Transformations and Key Genes Involved in this compound Biosynthesis

The conversion of the basic steroidal framework into the structurally complex this compound is orchestrated by a suite of specialized enzymes. These enzymes catalyze a variety of reactions, including oxidations, glycosylations, and cyclizations, which are responsible for the vast structural diversity observed in withanolides.

Cytochrome P450 Monooxygenases (P450s) in Oxidative Modifications

Cytochrome P450 monooxygenases (P450s) are a large family of heme-containing enzymes that play a crucial role in the oxidative functionalization of the withanolide scaffold. nih.govfrontiersin.org These enzymes are responsible for introducing hydroxyl groups, creating epoxide rings, and catalyzing other oxidative modifications that are characteristic of physalins. nih.govnih.gov The biosynthesis of physalins from 24-methyldesmosterol is thought to involve a series of oxidations at various carbon positions, a process heavily reliant on diverse P450 enzymes. nih.gov

Transcriptome analysis of Physalis angulata has led to the identification of numerous P450 candidates potentially involved in physalin biosynthesis. nih.govresearchgate.net For instance, specific P450s are proposed to be responsible for C-22 and C-26 hydroxylation, which are critical steps in the formation of the characteristic lactone moiety found in many physalins. nih.gov Virus-induced gene silencing (VIGS) experiments have confirmed that down-regulating the expression of certain P450 candidates leads to a decrease in the accumulation of physalin-class compounds, providing strong evidence for their involvement in the biosynthetic pathway. mdpi.comnih.gov

Glycosyltransferases and Other Modifying Enzymes

Glycosyltransferases (GTs) are another important class of enzymes in the late stages of withanolide biosynthesis. biorxiv.orgresearchgate.net They catalyze the attachment of sugar moieties to the withanolide core, a process known as glycosylation. biorxiv.org This modification can significantly alter the solubility, stability, and biological activity of the resulting compounds, known as withanosides. biorxiv.orgresearchgate.net

In Withania somnifera, several GTs have been identified and functionally characterized. biorxiv.orgresearchgate.net For example, WsGT4 and WsGT6 have been shown to glycosylate various withanolide substrates using UDP-glucose or UDP-galactose as sugar donors. biorxiv.orgresearchgate.netbiorxiv.org While direct evidence for the glycosylation of this compound is not yet available, the presence and activity of these enzymes in related species suggest that similar modifications could occur in the biosynthesis of other physalins. Silencing of sterol glycosyltransferases has been shown to modulate withanolide biosynthesis, indicating a complex regulatory network. scite.ainih.gov

Other modifying enzymes, such as desaturases, methyltransferases, and cyclases, also contribute to the structural diversification of the physalin skeleton through reactions like desaturation, methylation, epoxidation, and cyclization. nih.govfrontiersin.org

Proposed Biosynthetic Route to the Physalin Skeleton of this compound

While the complete biosynthetic pathway to this compound has not been fully elucidated, a plausible route can be proposed based on the known intermediates and enzymatic reactions in withanolide and physalin biosynthesis. It is hypothesized that withanolides and withaphysalins serve as crucial intermediates in the pathway from lanosterol (B1674476) to physalins. nih.govfrontiersin.orgnih.gov

The journey likely begins with the withanolide core structure, which undergoes a series of oxidative modifications catalyzed by P450s to introduce hydroxyl groups and form the initial lactone rings. Subsequent enzymatic reactions, potentially involving other P450s and dehydrogenases, would then lead to the formation of the characteristic rearranged ergostane (B1235598) skeleton of physalins. The formation of the specific bicyclic ether system and the second lactone ring in this compound would require a series of highly specific and coordinated enzymatic steps. researchgate.net The identification of withaphysalins as intermediates suggests a stepwise construction of the final physalin structure. nih.govresearchgate.net Further research, including the functional characterization of the numerous candidate genes identified through transcriptomic and metabolomic studies, is necessary to fully unravel the precise sequence of events leading to this compound. nih.govnih.gov

Transcriptomic and Genomic Approaches for Biosynthetic Gene Cluster Discovery

The intricate stereochemistry of this compound and other withanolides points to a complex, enzyme-catalyzed biosynthetic pathway. While the complete pathway for this compound remains to be fully elucidated, significant progress has been made in understanding the biosynthesis of the broader withanolide class, primarily through studies on model organisms like Withania somnifera (Ashwagandha) and Physalis species. These studies provide a foundational framework for understanding how this compound is likely synthesized. The biosynthesis is hypothesized to originate from the sterol pathway, where precursors undergo a series of specific biochemical modifications including oxidation, hydroxylation, cyclization, and lactonization to create the diverse array of withanolide structures. nih.gov

Identification of Gene Clusters Related to this compound Production

Genomic and transcriptomic analyses have been pivotal in uncovering the genetic basis of withanolide production. Although a gene cluster exclusively for this compound has not been identified, research on withanolide-producing plants has revealed conserved biosynthetic gene clusters (BGCs) responsible for synthesizing the core withanolide skeleton.

By sequencing the genome of Withania somnifera, researchers have discovered conserved BGCs for withanolide biosynthesis. dntb.gov.ua, researcher.life A key finding was the identification of two distinct, yet related, gene clusters located on separate pseudochromosomes (10 and 2), which likely arose from a whole-genome duplication event. biorxiv.org These clusters contain genes encoding enzymes crucial for the biosynthetic process. biorxiv.org

Table 1: Characteristics of Withanolide Biosynthetic Gene Clusters in W. somnifera

| Feature | Cluster 1 (Pseudochromosome 10) | Cluster 2 (Pseudochromosome 2) |

|---|---|---|

| Size | ~1.14 Mb | ~1.4 Mb |

| Contained Genes | 18 full-length genes | 13 full-length genes |

| Enzyme Families | P450s, Sulfotransferases (SULFs), Acyltransferases (ACTs), Short-chain Dehydrogenases (SDHs), Δ24-isomerase (24ISO) | P450s, 2-oxoglutarate-dependent dioxygenases (2OGDs) |

| Expression | Predominantly in leaves | Predominantly in roots |

This table summarizes findings from genomic studies on Withania somnifera, which provide a model for understanding withanolide biosynthesis. biorxiv.org

Transcriptome analysis, which involves sequencing the RNA of specific plant tissues, complements genomic data by identifying genes that are actively expressed during withanolide production. plos.org Studies comparing the transcriptomes of leaf and root tissues of W. somnifera have identified differentially expressed genes, including various transcription factors and enzymes putatively involved in the withanolide pathway. nih.gov, nih.gov, researchgate.net For instance, analysis of salt-stressed W. somnifera showed downregulation of pathway genes like HMGS, FPPS, and WsCYP98A, providing more targets for future research. sciety.org These approaches have successfully generated large-scale transcriptomic datasets that serve as a vital resource for discovering the specific genes involved in the synthesis of various withanolides. nih.gov, plos.org

Functional Characterization of Biosynthetic Enzymes

A critical step after identifying candidate genes is to determine the function of the enzymes they encode. Several key enzymes in the withanolide biosynthetic pathway have been functionally characterized, providing insight into the step-by-step assembly of these complex molecules.

The biosynthesis of withanolides is understood to branch off from the general phytosterol pathway. pnas.org, frontiersin.org The isoprenoid precursors for this pathway are supplied by both the mevalonic acid (MVA) and methylerythritol phosphate (MEP) pathways. frontiersin.org, nih.gov

Key characterized enzymes include:

Sterol Δ24-isomerase (24ISO): This enzyme catalyzes the first committed step in withanolide biosynthesis. pnas.org It converts 24-methylenecholesterol into 24-methyldesmosterol, channeling the substrate away from general sterol synthesis and into the specific withanolide pathway. pnas.org Its discovery marks a significant branch point for metabolic engineering efforts. pnas.org

Cytochrome P450s (CYPs): This superfamily of enzymes is responsible for the critical oxidative modifications that build the withanolide scaffold. Through heterologous expression studies, several P450s have been identified and characterized. For example, CYP87G1, CYP88C7, and CYP749B2 have been shown to perform the first three oxidative steps, leading to the formation of a withanolide aglycone. dntb.gov.ua, researcher.life Other functionally identified P450s include CYP88C10 and CYP88C8. biorxiv.org

Other Enzymes: Research has also identified a short-chain dehydrogenase (SDH2) and a sulfotransferase (SULF1) within the gene clusters that are involved in biosynthesis. biorxiv.org Upstream, enzymes like 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR) and squalene synthase (SQS) from the MVA pathway have been shown to have expression levels that correlate positively with withanolide accumulation, indicating their role in supplying precursors. nih.gov, frontiersin.org

Table 2: Functionally Characterized Enzymes in Withanolide Biosynthesis

| Enzyme | Enzyme Class | Function | Source Organism |

|---|---|---|---|

| 24ISO | Isomerase | Converts 24-methylenecholesterol to 24-methyldesmosterol (first committed step) | Withania somnifera, Physalis alkekengi |

| CYP87G1 | Cytochrome P450 | Catalyzes an early oxidative step in the pathway | Withania somnifera |

| CYP88C7 | Cytochrome P450 | Catalyzes an early oxidative step in the pathway | Withania somnifera |

| CYP749B2 | Cytochrome P450 | Catalyzes an early oxidative step in the pathway | Withania somnifera |

| SDH2 | Short-chain Dehydrogenase | Involved in biosynthetic modifications of the withanolide scaffold | Withania somnifera |

| SULF1 | Sulfotransferase | Involved in biosynthetic modifications of the withanolide scaffold | Withania somnifera |

| WsWRKY1 | Transcription Factor | Regulates expression of pathway genes like squalene synthase and epoxidase | Withania somnifera |

This table highlights key enzymes whose functions in the general withanolide biosynthetic pathway have been experimentally verified. dntb.gov.uabiorxiv.orgpnas.orgnih.govmdpi.com

Metabolic Engineering and Synthetic Biology Strategies for Enhanced this compound Production

The growing demand for withanolides for research and potential therapeutic applications has spurred the development of metabolic engineering and synthetic biology approaches to increase their production. nih.gov While strategies have not yet been tailored specifically for this compound, the methodologies developed for general withanolides provide a clear roadmap. The goal is to engineer biological systems for efficient, scalable, and sustainable production of these valuable compounds. nih.gov

Heterologous Expression Systems for Biosynthetic Pathway Reconstruction

Heterologous expression, which involves transferring genes from the source plant into a more manageable host organism, is a cornerstone of synthetic biology. nih.gov It allows for the systematic reconstruction of biosynthetic pathways and the functional characterization of individual enzymes in a controlled environment. frontiersin.org

Saccharomyces cerevisiae (Yeast): Yeast is a popular host for metabolic engineering due to its well-understood genetics and rapid growth. dntb.gov.ua, researcher.life Researchers have successfully engineered yeast strains to produce withanolide precursors. By introducing the genes for enzymes like CYP87G1, CYP88C7, and CYP749B2 into yeast, scientists were able to reconstitute the initial oxidative steps of the withanolide pathway, validating the function of these enzymes and producing a key intermediate, the aglycone of withanoside V. dntb.gov.ua, researcher.life, biorxiv.org

Nicotiana benthamiana (Tobacco Plant): This model plant offers a platform for the rapid, transient expression of biosynthetic genes. nih.gov It has been used alongside yeast to verify the function of withanolide biosynthetic enzymes in planta. dntb.gov.ua, researcher.life This approach helps confirm that the enzymes behave as expected within a plant cellular environment.

Escherichia coli (Bacteria): Microbial hosts like E. coli are also being explored for withanolide production due to their fast growth rates and simple culture requirements. nih.gov, mdpi.com These systems hold promise for industrial-scale production once the full biosynthetic pathway is elucidated.

Optimization of Precursor Flux and Enzyme Activity

A major bottleneck in producing secondary metabolites is the limited availability of precursor molecules. Metabolic engineering aims to overcome this by redirecting metabolic flux towards the desired product. frontiersin.org

Enhancing Precursor Supply: The biosynthesis of withanolides depends on the isoprenoid precursors generated by the MVA and MEP pathways. nih.gov Strategies to boost production focus on upregulating key enzymes in these initial pathways. For example, studies have shown that overexpressing genes for enzymes like 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR) or squalene synthase (SQS) can lead to an increased pool of precursors available for withanolide synthesis. nih.gov, frontiersin.org

Targeting Branch Points: The identification of 24ISO as the enzyme for the first committed step in withanolide biosynthesis provides a critical target. pnas.org Upregulating the activity of 24ISO could effectively channel more 24-methylenecholesterol into the withanolide pathway, thereby increasing the final yield. pnas.org

Regulatory Gene Manipulation: Transcription factors are master regulators that control the expression of multiple genes within a pathway. The identification of transcription factors like WsWRKY1, which regulates genes in the phytosterol pathway leading to withanolides, offers a powerful tool. nih.gov, mdpi.com Overexpressing such regulatory genes can simultaneously activate a suite of biosynthetic genes, leading to a coordinated increase in production. mdpi.com

Bioreactor and Cell Culture Approaches for Controlled Biosynthesis

Cultivating whole plants for chemical extraction can be slow and subject to environmental variability. frontiersin.org In vitro plant tissue culture techniques offer an alternative for producing this compound and other withanolides in a controlled, contained, and sustainable manner. mdpi.com

Hairy Root and Cell Suspension Cultures: Agrobacterium-mediated transformation can be used to induce hairy root cultures, which are known for their genetic stability and rapid growth in hormone-free media. Hairy root cultures of W. somnifera have been successfully used to produce withanolides. nih.gov Similarly, cell suspension cultures provide a scalable system where production can be optimized by altering media components, nutrient feeding, and precursor addition. nih.gov, mdpi.com

Bioreactor Systems: To achieve industrial-scale production, plant cell and hairy root cultures can be grown in large-scale bioreactors. mdpi.com Bioreactors allow for precise control over environmental parameters such as pH, temperature, oxygen levels, and nutrient supply, enabling the optimization of cell growth and metabolite production. This approach paves the way for a consistent and high-yield supply of specific withanolides, moving beyond the limitations of agricultural production. nih.gov

Chemical Synthesis and Medicinal Chemistry Approaches of + Withaphysalin D

Total Synthesis Strategies for (+)-Withaphysalin D and its Stereoisomers

The total synthesis of complex natural products like this compound represents a significant challenge in organic chemistry. These endeavors are crucial for confirming the proposed structure, providing access to larger quantities for biological evaluation, and enabling the synthesis of analogs with potentially improved therapeutic properties.

Retrosynthetic Analysis and Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique for designing a synthesis plan. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of imaginary bond cleavages called disconnections. egrassbcollege.ac.inlibretexts.org For a complex steroidal molecule like this compound, this process involves identifying key structural features and strategic bond disconnections that lead to simplified precursors.

The core structure of this compound is a tetracyclic ergostane (B1235598) skeleton featuring a δ-lactone and a γ-lactone. A common retrosynthetic approach for such polycyclic structures is to disconnect the rings at strategic points. For instance, the synthesis might be planned by first constructing the A/B ring system and then appending the C/D rings, or vice versa. wikipedia.org A convergent synthesis, where different parts of the molecule are synthesized separately and then joined together, is often favored for complex molecules as it can be more efficient. wikipedia.org

A plausible disconnection strategy for this compound would involve:

Disconnection of the side chain: The complex side chain containing the δ-lactone could be disconnected from the steroidal nucleus, allowing for its separate synthesis and later attachment.

Disconnection of the D-ring lactone: The γ-lactone fused to the D-ring presents another key disconnection point.

Ring-closing reactions: The formation of the eight-membered B-ring and the six-membered A and C rings would rely on powerful ring-forming reactions.

The choice of specific disconnections is guided by the availability of reliable and stereocontrolled bond-forming reactions. egrassbcollege.ac.in

Key Synthetic Challenges and Methodological Advancements

The synthesis of withanolides like this compound is fraught with challenges, primarily due to their high degree of polyoxygenation and complex stereochemistry. chemrxiv.org Key hurdles include:

Stereocontrol: The molecule has multiple stereocenters, and controlling the stereochemistry at each center during synthesis is a major challenge. numberanalytics.com

Regioselectivity: The presence of multiple similar functional groups requires highly regioselective reactions to modify a specific site without affecting others. chemrxiv.org

Scalability: Synthesizing sufficient quantities of the compound for biological studies can be difficult and costly. numberanalytics.com

To overcome these challenges, chemists have developed various methodological advancements. The use of computer-aided retrosynthesis prediction can help in designing more efficient synthetic routes. researchgate.net Furthermore, the development of novel catalytic systems and stereoselective reactions has been instrumental in advancing the synthesis of complex natural products. rsc.org For instance, the Mukaiyama dehydrogenation has been used to create specific double bonds in the steroidal skeleton. chemrxiv.org

Stereoselective and Enantioselective Approaches in Complex Natural Product Synthesis

Achieving the correct three-dimensional arrangement of atoms is critical for the biological activity of a molecule. Stereoselective synthesis aims to produce a specific stereoisomer of a product. numberanalytics.com This can be achieved through various strategies:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids or sugars, to introduce the desired stereochemistry. ethz.ch

Chiral Auxiliaries: A chiral auxiliary is a temporary functional group that directs the stereochemical outcome of a reaction and is later removed. ethz.ch

Asymmetric Catalysis: This powerful technique uses a chiral catalyst to produce a chiral product from an achiral starting material. numberanalytics.com

In the context of synthesizing complex molecules like withanolides, diastereoselective reactions are crucial for setting the relative stereochemistry of multiple chiral centers within the molecule. ethz.ch Enantioselective synthesis, which selectively forms one of two enantiomers, is vital as different enantiomers of a drug can have vastly different biological activities. masterorganicchemistry.com Lipase-mediated resolution is one technique that has been used to separate enantiomers in the synthesis of related furanosesquiterpenes. mdpi.com

Semi-Synthetic Modifications of this compound and Withaphysalin Precursors

Semi-synthesis, which involves the chemical modification of a naturally occurring compound, is a common strategy to produce analogs with improved properties. numberanalytics.com Given the difficulty in the total synthesis of withanolides, semi-synthesis starting from more abundant natural precursors is a practical approach. mdpi.com

Derivatization for Improved Bioavailability and Potency

The biological activity of a compound is often limited by its bioavailability—the extent to which it reaches its target in the body. nih.gov Derivatization, the process of chemically modifying a molecule, can be used to enhance properties like solubility, stability, and permeability, thereby improving bioavailability. hilarispublisher.comnih.gov

For withanolides, modifications often target the hydroxyl groups and the enone system. mdpi.com Common derivatization reactions include:

Acylation and Alkylation: Adding acyl or alkyl groups to hydroxyls can alter the molecule's polarity and its ability to cross cell membranes. numberanalytics.com

Michael Addition: The α,β-unsaturated ketone in ring A is a reactive site for Michael addition, allowing for the introduction of various substituents. mdpi.comnih.gov

Glycosylation: The addition of sugar moieties can impact a compound's solubility and transport. nih.gov

Structure-activity relationship (SAR) studies, which correlate chemical structure with biological activity, are essential for guiding these modifications. For example, studies on other withanolides have shown that the presence of a 4β-hydroxy group can increase cytotoxic activity. nih.govresearchgate.net

Table 1: Examples of Semi-Synthetic Modifications of Withanolides and their Effects

| Parent Compound | Modification | Effect on Activity | Reference |

| Withaferin A | Michael addition at C-3 | Increased anti-proliferative activity | mdpi.comnih.gov |

| Withaferin A | Acylation at C-4 and C-27 | Varied effects on anti-proliferative activity | mdpi.com |

| Withanolide D | Conversion of C-4 hydroxyl to ketone | Reduced anti-proliferative activity | mdpi.com |

This interactive table allows for sorting and filtering based on the parent compound, modification type, and observed effect on biological activity.

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) involves introducing functional groups into a complex molecule in the final steps of a synthesis. nih.gov This approach is highly valuable as it allows for the rapid generation of a library of analogs from a common advanced intermediate, accelerating the discovery of compounds with improved properties. mpg.de

Key LSF strategies applicable to withanolide precursors include:

C-H Functionalization: This involves the direct conversion of a carbon-hydrogen bond into a carbon-functional group bond. This is a powerful tool for modifying the carbocyclic skeleton. nih.govrsc.org

Photooxygenation: Inspired by biosynthetic pathways, this method can be used to introduce oxygen functionalities at specific positions. chemrxiv.org

Catalytic Hydroxylation: Using metal catalysts, hydroxyl groups can be introduced at specific sites, which can then serve as handles for further derivatization. nih.gov

A bioinspired photooxygenation-allylic hydroperoxide rearrangement sequence has been successfully employed in the divergent synthesis of several withanolides, highlighting the power of LSF in accessing diverse structures. chemrxiv.org

Chemoenzymatic Synthesis of this compound Analogs

The total chemical synthesis of complex natural products like withanolides is often challenging, requiring numerous steps and presenting difficulties in achieving the desired stereocontrol. biorxiv.org Chemoenzymatic synthesis, which combines traditional chemical methods with the high selectivity of biological catalysts, offers a promising strategy to overcome these hurdles. nih.govnih.gov This approach leverages enzymes to perform specific transformations that are difficult to achieve with conventional chemical reagents, thereby streamlining the synthesis of complex molecules like this compound and its analogs. nih.govrsc.org

Integrating enzymatic steps into a synthetic route for this compound analogs involves designing a process where chemical synthesis provides a core scaffold or an advanced intermediate, which is then modified by one or more enzymes. academie-sciences.fr The biosynthesis of withanolides in plants like Withania somnifera involves a series of enzymatic steps, including oxidation, hydroxylation, epoxidation, and glycosylation, primarily catalyzed by cytochrome P450 enzymes (P450s) and other oxidoreductases. nih.govinnovareacademics.innih.gov These enzymes represent a powerful toolkit for late-stage functionalization in a synthetic context.

A potential chemoenzymatic route could begin with the chemical synthesis of a simplified withanolide precursor. This precursor, lacking the complex oxygenation patterns of the natural product, could then be subjected to enzymatic reactions. For instance, a specific P450 enzyme could introduce a hydroxyl group at a precise position on the steroid nucleus, a reaction that often suffers from low regioselectivity in traditional organic synthesis. nih.gov This hybrid approach can significantly reduce the number of steps, improve yields, and provide access to novel analogs that are inaccessible through purely chemical or biological methods. nih.gov The development of such processes relies on identifying and engineering robust biocatalysts that can accept synthetic substrates and function under process conditions. nih.govresearchgate.net

Table 1: Potential Enzymes from Withanolide Biosynthesis for Chemoenzymatic Applications

| Enzyme Class | Specific Enzyme Example | Potential Reaction | Reference |

| Oxidosqualene Cyclases (OSCs) | Cycloartenol (B190886) Synthase (CAS) | Catalyzes the cyclization of 2,3-oxidosqualene (B107256) to form the initial steroid backbone (cycloartenol). | nih.govinnovareacademics.in |

| Cytochrome P450 Monooxygenases (P450s) | WsCYP98A, WsCYP76A | Perform regio- and stereo-specific hydroxylation and epoxidation reactions on the withanolide core. | nih.gov |

| Squalene (B77637) Epoxidase (SE) | Squalene Epoxidase | Catalyzes the stereospecific epoxidation of squalene to 2,3-oxidosqualene, a key precursor. | innovareacademics.in |

| Glycosyltransferases (GTs) | - | Transfer sugar moieties to the withanolide scaffold to create glycosylated analogs. | innovareacademics.in |

Biocatalysis is central to the chemoenzymatic strategy, prized for the exceptional selectivity (chemo-, regio-, and stereoselectivity) that enzymes provide. nih.gov In the context of the this compound scaffold, biocatalysis can be employed to perform challenging chemical transformations with surgical precision.

Regio- and Stereoselective Hydroxylation: Cytochrome P450s are particularly adept at this, acting as "nature's most versatile biological catalysts". nih.gov They can introduce hydroxyl groups onto unactivated carbon atoms of the steroid skeleton, a feat that is notoriously difficult to control using chemical oxidants. By selecting the appropriate P450 enzyme, it is possible to direct hydroxylation to a specific carbon, leading to a single desired isomer. nih.gov

Epoxidation: The 5β,6β-epoxy group is a common feature in many bioactive withanolides and is crucial for their activity. mdpi.com Enzymatic epoxidation offers a way to install this functional group with the correct stereochemistry, avoiding the formation of unwanted diastereomers.

Microbial Transformation: Whole-cell biotransformations using microorganisms can also be used. For example, microbial transformation has been successfully used to generate analogs of withaferin A. exlibrisgroup.com This method has the advantage of providing the necessary enzymes and cofactors within a cellular environment, sometimes allowing for multiple transformations in a single step.

The use of biocatalysis not only simplifies the synthesis but also opens the door to creating novel analogs by applying enzymes to precursors that are not found in nature, expanding the accessible chemical space for drug discovery. researchgate.net

Integration of Enzymatic Steps in Synthetic Routes

Medicinal Chemistry Design Principles Applied to this compound Scaffold

The withanolide scaffold is a "privileged structure" in medicinal chemistry, meaning it can be modified to interact with a variety of biological targets. researchgate.net The design of new this compound analogs is guided by structure-activity relationship (SAR) studies, which aim to understand how specific structural features contribute to biological activity. mdpi.comacs.org

Rational drug design involves making targeted modifications to a lead compound to improve its potency, selectivity, or pharmacokinetic properties. For the this compound scaffold, SAR studies on various withanolides have identified several key structural motifs that are critical for bioactivity. mdpi.comexlibrisgroup.com

Ring A/B System: The α,β-unsaturated enone system in Ring A and the 5β,6β-epoxide in Ring B are often essential for cytotoxic activity. mdpi.comnih.gov Modifications here, such as reduction of the double bond or opening of the epoxide ring, can dramatically alter the biological profile. The orientation of substituents at C-4 has also been shown to influence reactivity and activity. exlibrisgroup.com

Side Chain Lactone: The structure of the side chain, including the δ-lactone ring in this compound, is a major determinant of activity. Modifications to this lactone can modulate the compound's interaction with its cellular targets.

Hydroxylation Pattern: The presence and position of hydroxyl groups on the steroid core affect the molecule's polarity and ability to form hydrogen bonds with target proteins. SAR studies have shown that acetylation of hydroxyl groups, for instance at C-27, can increase lipophilicity and enhance cellular permeability, often leading to increased potency. mdpi.comexlibrisgroup.com Conversely, adding hydroxyl groups at certain positions, like C-12 or C-15, has been shown to decrease activity in some cases. acs.org

These insights allow medicinal chemists to rationally design new analogs. For example, a chemist might synthesize a series of analogs where the hydroxyl groups of this compound are selectively acetylated or etherified to probe the effect of lipophilicity on a specific biological endpoint. exlibrisgroup.com

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Withanolide Scaffolds

| Structural Motif | Modification | Impact on Bioactivity | Reference |

| Ring A | 2-en-1-one system | Essential for cytotoxicity and heat-shock-inducing activity (HSA). | mdpi.comexlibrisgroup.comacs.org |

| Ring B | 5β,6β-epoxide | Enhances cytotoxicity, though not always essential. | mdpi.comexlibrisgroup.com |

| C-4 Position | Hydroxyl (OH) or Acetoxy (OAc) group | Identity and orientation can alter the reactivity of the Ring A enone system. | exlibrisgroup.com |

| C-27 Position | Acetylation of hydroxyl group | Generally enhances cytotoxicity and HSA, likely by increasing lipophilicity and cell permeability. | mdpi.comexlibrisgroup.com |

| C-12 / C-15 Positions | Introduction of hydroxyl group | Can decrease cytotoxicity and HSA. | exlibrisgroup.comacs.org |

While rational design focuses on making specific, hypothesis-driven changes, combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds to explore the chemical space around a scaffold more broadly. mdpi.com The this compound scaffold, with its multiple functional groups, is an excellent candidate for combinatorial diversification. researchgate.net

A typical combinatorial approach would involve:

Scaffold Synthesis: A common intermediate or the core scaffold of this compound is synthesized on a sufficient scale. mdpi.com

Diversification: The scaffold is then subjected to a series of parallel reactions. For example, the hydroxyl groups present on the molecule could be reacted with a library of different acyl chlorides, sulfonyl chlorides, or alkyl halides to generate a large array of esters, sulfonates, and ethers. mdpi.com

Screening: The resulting library of diverse analogs is then tested in high-throughput screening assays to identify compounds with desired biological activities.

This strategy, sometimes referred to as "biology-oriented synthesis," uses natural product scaffolds as a starting point to generate compound collections that are rich in three-dimensional complexity and sp3 character, features often lacking in traditional combinatorial libraries but present in successful drugs. mdpi.com By applying combinatorial methods to the this compound scaffold, researchers can quickly map out the SAR and discover novel analogs with improved or entirely new biological functions.

Pharmacological and Molecular Mechanisms of Action of + Withaphysalin D

Molecular Mechanisms of Anticancer Action of (+)-Withaphysalin D

This compound is a naturally occurring withanolide, a class of steroidal lactones primarily found in plants of the Solanaceae family, such as Physalis minima. vulcanchem.com While research into its specific anticancer mechanisms is ongoing, preliminary and computational studies have begun to shed light on its potential as a therapeutic agent. vulcanchem.comontosight.ai The compound's activity is rooted in its complex chemical structure, featuring a tetracyclic ergostane (B1235598) backbone with two lactone rings that are believed to be crucial for its biological interactions. vulcanchem.com Emerging evidence suggests that its anticancer effects are multifaceted, involving the induction of programmed cell death, interference with cell division, and inhibition of processes that support tumor growth and spread. ontosight.aifrontiersin.org

Induction of Apoptosis Pathways in Cancer Cells (e.g., extrinsic/intrinsic pathways)

Apoptosis, or programmed cell death, is a critical self-destruct mechanism that is often dysregulated in cancer cells. The process is broadly controlled by two main signaling cascades: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. mdpi.comthermofisher.com The extrinsic pathway is activated by external signals through cell surface death receptors, leading to the activation of initiator caspase-8. wikipedia.orgnih.gov The intrinsic pathway is triggered by internal cellular stress, resulting in the release of cytochrome c from the mitochondria and the activation of initiator caspase-9. mdpi.comthermofisher.com Both pathways converge on the activation of executioner caspases, such as caspase-3, which dismantle the cell. wikipedia.org

Research indicates that this compound possesses pro-apoptotic capabilities. vulcanchem.comontosight.ai Computational analyses using Prediction of Activity Spectra for Substances (PASS) have predicted that this compound has significant apoptosis-agonist properties, with a high probability of inducing this effect. frontiersin.orgfrontiersin.org These predictive models suggest that the compound's pro-apoptotic action may be linked to its ability to inhibit specific enzymes, such as kallikrein-related peptidase 2 (KLK2), which is involved in cancer progression. frontiersin.orgfrontiersin.org

While detailed experimental validation of the specific apoptotic pathway modulated by this compound is still emerging, preliminary studies have noted its cytotoxic and apoptotic effects in liver (HepG2) and breast (MCF-7) cancer cell lines at concentrations above 10 μM. vulcanchem.com Furthermore, studies on structurally related withanolides provide contextual clues. For instance, withametelin, a compound tested alongside this compound, was shown to induce apoptosis in non-small cell lung cancer cells via the intrinsic pathway. nih.govresearchgate.net This was evidenced by an increase in the Bax/Bcl-2 ratio, translocation of cytochrome c, and the activation of caspase-9 and caspase-3. nih.govresearchgate.net

Table 1: Predicted Apoptosis-Related Activity of this compound

| Predicted Activity | Probability (Pa) |

|---|---|

| Apoptosis agonist | 0.404 - 0.892 |

| Antineoplastic | 0.404 - 0.892 |

Data sourced from computational PASS (Prediction of Activity Spectra for Substances) analysis. frontiersin.orgfrontiersin.org

Cell Cycle Arrest in Specific Phases (e.g., G0/G1, G2/M)

The cell cycle is a series of events that leads to cell division and replication. It is tightly regulated by checkpoints that ensure genetic fidelity. Cancer cells often have defective checkpoints, leading to uncontrolled proliferation. Therapeutic agents can exploit this by forcing cell cycle arrest at specific phases, such as G0/G1 or G2/M, which can prevent cell division and trigger apoptosis. jmb.or.kr

Currently, there is a lack of direct experimental studies defining the specific effect of this compound on cell cycle progression in cancer cells. However, the withanolide class of compounds, including the closely related withaphysalins, is known to interfere with the cell cycle. elsevier.eselsevier.es For example, withaphysalin F has been shown to arrest cancer cells in the G2/M phase. nih.govbvsalud.org This arrest is attributed to its ability to interfere with the polymerization of microtubules, which are essential for forming the mitotic spindle during cell division. nih.gov Similarly, withaferin A and withametelin also induce G2/M arrest by disrupting mitotic spindle organization and downregulating key regulatory proteins like cdc2 and cyclin B1. nih.govelsevier.es These findings suggest a potential mechanism for this compound, although specific experimental confirmation is required.

Inhibition of Cell Proliferation and Metastasis

A hallmark of cancer is uncontrolled cell proliferation. Many natural products, including withanolides, exhibit antiproliferative activity by inducing cytotoxicity in cancer cells. imrpress.comcore.ac.uk Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality and involves complex processes of cell migration and invasion. researchgate.net

This compound has demonstrated cytotoxic effects against various cancer cell lines, indicating its potential to inhibit proliferation. vulcanchem.com In a comparative study, however, its cytotoxic potency was found to be lower than that of other tested withanolides, such as withametelin. nih.govresearchgate.net Computational studies provide a potential mechanism for anti-metastatic action, suggesting that this compound acts as an inhibitor of KLK2. frontiersin.orgfrontiersin.org KLK2 is implicated in the progression and metastasis of certain cancers, like prostate cancer. frontiersin.org By inhibiting KLK2, this compound may interfere with the proteolytic pathways necessary for cancer cell invasion and dissemination. frontiersin.orgfrontiersin.org

Table 2: Cytotoxic Activity of this compound and Related Withanolides

| Compound | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| This compound | HepG2, MCF-7 | >10 µM | vulcanchem.com |

| Withametelin | A549 (Lung) | 6.0 µM | nih.govresearchgate.net |

| Withametelin | MDA-MB-231 (Breast) | 7.6 µM | nih.govresearchgate.net |

| Withametelin | HT-29 (Colon) | 8.2 µM | nih.govresearchgate.net |

| Peruranolide A (Withaphysalin-type) | MCF-7 (Breast) | Not specified as highly active | imrpress.comimrpress.com |

IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Modulation of Autophagy and Lysosomal Pathways

Autophagy is a cellular recycling process where damaged organelles and proteins are degraded within lysosomes. In cancer, autophagy has a dual role: it can promote survival by helping cells endure stress, or it can lead to a form of programmed cell death. mdpi.com The modulation of autophagy—either inhibiting its pro-survival function or enhancing its pro-death role—is an emerging strategy in cancer therapy.

To date, there are no published scientific studies that specifically investigate the effect of this compound on autophagic or lysosomal pathways in cancer cells. Research on other withanolides, such as withaferin A, has shown that they can induce autophagic cell death in certain cancer models, often in conjunction with apoptosis. mdpi.com This highlights a potential area for future investigation to determine if this compound shares this capability to modulate these critical cellular degradation pathways.

Angiogenesis Inhibition Mechanisms

Angiogenesis is the formation of new blood vessels from existing ones, a process that is essential for tumors to grow beyond a certain size, as they require a dedicated blood supply for oxygen and nutrients. wikipathways.orgsinobiological.com The vascular endothelial growth factor (VEGF) signaling pathway is a primary driver of angiogenesis. sigmaaldrich.com Targeting angiogenesis is a key strategy in cancer treatment. nih.gov

The potential for this compound to inhibit angiogenesis is suggested by computational modeling studies. frontiersin.orgfrontiersin.org These studies predict that this compound can bind to and inhibit kallikrein-related peptidase 2 (KLK2). frontiersin.org KLK2 is known to be involved in several oncogenic processes, including the remodeling of the extracellular matrix and angiogenesis. frontiersin.orgfrontiersin.org By inhibiting KLK2's proteolytic activity, this compound may disrupt the signaling cascades required for the formation of new blood vessels that feed a tumor, thereby limiting its growth and potential to metastasize. frontiersin.org Direct experimental evidence confirming the inhibition of angiogenesis or specific pathways like the VEGF pathway by this compound is not yet available.

Reversal of Multidrug Resistance Mechanisms

Multidrug resistance (MDR) is a major obstacle in chemotherapy, where cancer cells become resistant to a broad range of anticancer drugs. A common mechanism is the overexpression of efflux pumps, such as P-glycoprotein (P-gp), which actively transport chemotherapeutic agents out of the cell, reducing their intracellular concentration and effectiveness.

There is currently no direct experimental research available that demonstrates an effect of this compound on reversing multidrug resistance or inhibiting the function of P-glycoprotein. While some natural compounds are known to act as P-gp inhibitors, the potential of this compound in this capacity remains an uninvestigated area of its pharmacological profile.

In vivo Oncological Model Studies Investigating Tumor Growth Inhibition

Current research on the direct in vivo anti-tumor effects of isolated this compound is limited. While preliminary studies have indicated that this compound exhibits selective cytotoxicity against certain human cancer cell lines in vitro, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer), at concentrations greater than 10 μM, comprehensive investigations using animal oncological models are not yet widely reported in the available literature. vulcanchem.com

One study investigating a range of withanolides found that "Physagulin D type" compounds demonstrated weak to no antiproliferative activity against several human tumor cell lines, including NCI-H460 (lung), HCT-116 (colon), SF-268 (central nervous system), and MCF-7 (breast), at a concentration of 30 µg/mL. nih.gov However, the specific activity of this compound was not singled out in this particular screening.

Computational, or in silico, studies have begun to explore potential molecular targets. One such study proposed that this compound may act as an anticancer agent by binding with high stability and affinity to Protein Kinase C alpha (PKCα), a protein implicated in cancer development. tandfonline.com These computational findings suggest a plausible mechanism but await validation through in vitro and in vivo experimental models.

Due to the nascent stage of in vivo research for this specific compound, detailed data tables on tumor growth inhibition from animal studies are not available at this time.

Molecular Mechanisms of Anti-Inflammatory and Immunomodulatory Effects of this compound

This compound, primarily extracted from the herb Physalis minima, has demonstrated significant anti-inflammatory and immunomodulatory properties through various molecular mechanisms. vulcanchem.com The plant itself has a history of use in traditional medicine for treating inflammatory ailments. vulcanchem.comnih.gov

The primary mechanism by which this compound is understood to modulate cytokine production is through its inhibition of key inflammatory signaling pathways. By suppressing the activation of the transcription factor NF-κB, this compound effectively reduces the synthesis of pro-inflammatory cytokines. vulcanchem.com

While direct studies quantifying the effect of this compound on a full panel of cytokines are still emerging, research on closely related withaphysalins from the same plant, Physalis minima, provides strong corollary evidence. For instance, Withaphysalin A and 2,3-dihydro-withaphysalin C have been shown to significantly inhibit the production of major pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.govresearchgate.netresearchgate.net This modulation occurs at both the protein and mRNA levels. nih.govresearchgate.net It is plausible that this compound exerts similar effects on cytokine expression, given its potent action on the upstream NF-κB pathway.

A cornerstone of this compound's anti-inflammatory action is its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. vulcanchem.com In inflammatory states, the NF-κB pathway is a critical regulator that, upon activation, promotes the transcription of numerous genes involved in inflammation, including those for pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS). researchgate.netfrontiersin.org

Research demonstrates that this compound mechanistically suppresses the expression of iNOS by preventing the nuclear translocation of NF-κB. vulcanchem.com This inhibition of NF-κB is a key event that halts the inflammatory cascade. While the impact of this compound on the mitogen-activated protein kinase (MAPK) pathway has not been specifically detailed, other withaphysalins like Withaphysalin A have been shown to suppress MAPK activation, suggesting a potential area for future investigation with this compound. nih.govresearchgate.net

The immunomodulatory effects of this compound are most clearly observed in its impact on macrophages, which are key cells in the innate immune response. The compound potently inhibits the activation of RAW264.7 macrophage cells when stimulated by lipopolysaccharide (LPS), a bacterial endotoxin. vulcanchem.comgoogle.com This is evidenced by a marked reduction in the production of nitric oxide (NO), a signaling molecule and mediator of inflammation produced by activated macrophages. vulcanchem.comresearchgate.net

Furthermore, related withanolide compounds found in the Physalis genus have been shown to suppress B-cell proliferation and macrophage activation, indicating a broader immunomodulatory potential that may extend to the adaptive immune system. nih.govnarraj.org Computational studies on withanolides, including withaphysalins, suggest they may interfere with B-cell activating factor (BAFF) and its receptors, which are crucial for B-lymphocyte maturation and differentiation. nih.govresearchgate.net

While in vivo studies using the purified this compound compound are not extensively documented, its potent in vitro anti-inflammatory activity suggests significant potential. The inhibitory concentration (IC₅₀) of this compound for NO production in macrophages is 3.91 μM, a potency notably greater than that of related withaphysalins and the reference drug L-NMMA. vulcanchem.comgoogle.com

Table 1: Comparative Anti-Inflammatory Activity (NO Inhibition) of Withaphysalins

| Compound | IC₅₀ (μM) for NO Inhibition |

|---|---|

| This compound | 3.91 |

| Withaminima B | 8.68 |

| Dihydrowithaphysalin C | 16.52 |

| Withaphysalin A | 22.26 |

| L-NMMA (Control) | 36.40 |

Data sourced from patent information and related studies. vulcanchem.comgoogle.com

Studies on crude and chloroform (B151607) extracts of Physalis minima, the source plant of this compound, have shown marked anti-inflammatory activities in various in vivo animal models, lending support to the compound's potential efficacy. researchgate.net

Impact on Immune Cell Activation and Differentiation

Molecular Mechanisms of Neuroprotective and Neurobiological Activities of this compound

The neurobiological activities of this compound are an emerging area of research, with current evidence largely derived from computational in silico studies. These studies have identified a promising molecular target relevant to neurodegenerative conditions such as Parkinson's disease.